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2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol

Epigenetics Histone Methyltransferase G9a/GLP inhibitor

2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol (CAS 1327276-40-3; molecular formula C22H31N3O3; molecular weight ~385.5 g/mol) is a synthetic quinazolin-4(3H)-one derivative. It belongs to the broader 2-cyclohexyl-quinazoline class, many members of which act as histone lysine methyltransferase (HKMT) inhibitors targeting G9a (EHMT2) and GLP (EHMT1).

Molecular Formula C22H31N3O3
Molecular Weight 385.5 g/mol
Cat. No. B14019004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol
Molecular FormulaC22H31N3O3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)NC(=N2)C3CCCCC3)OCCCN4CCCC4
InChIInChI=1S/C22H31N3O3/c1-27-19-14-17-18(15-20(19)28-13-7-12-25-10-5-6-11-25)23-21(24-22(17)26)16-8-3-2-4-9-16/h14-16H,2-13H2,1H3,(H,23,24,26)
InChIKeyQFSBDGFAICTVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol — Core Chemotype and Procurement Position


2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol (CAS 1327276-40-3; molecular formula C22H31N3O3; molecular weight ~385.5 g/mol) is a synthetic quinazolin-4(3H)-one derivative . It belongs to the broader 2-cyclohexyl-quinazoline class, many members of which act as histone lysine methyltransferase (HKMT) inhibitors targeting G9a (EHMT2) and GLP (EHMT1) . The compound incorporates a 6‑methoxy group and a 7‑(3‑(pyrrolidin‑1‑yl)propoxy) side chain on the quinazolinone core, features that are central to the pharmacophore of several known chemical probes, yet it differs critically from the widely cited UNC0638 probe by bearing a 4‑oxo (lactam) functionality instead of a 4‑(N‑isopropylpiperidin‑4‑ylamino) substitution [1].

Synthetic intermediate with 4-oxo handle for focused library diversification
Matched-pair control for G9a/GLP probe studies (4-oxo vs 4-amino scaffold)
Physicochemical reference: reduced logP and HBD for solubility deconvolution

Why In‑Class Quinazoline HKMT Inhibitors Cannot Substitute for 2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol


Quinazoline‑based G9a/GLP inhibitors are exquisitely sensitive to the substitution pattern at the 4‑position of the heterocycle. The target compound bears a 4‑oxo group (quinazolin‑4(3H)‑one motif), whereas the prototypical probe UNC0638 carries a 4‑(N‑isopropylpiperidin‑4‑ylamino) moiety that extends into a solvent‑exposed region and contributes critical binding energy [1]. Even structurally close analogs such as 7‑(benzyloxy)‑2‑cyclohexyl‑6‑methoxyquinazolin‑4‑ol (CAS 1320288‑38‑7) differ in the nature of the 7‑alkoxy substituent, which occupies the lysine‑binding channel of the enzyme and directly determines potency and isoform selectivity . These differences mean that generic “G9a inhibitor” or “quinazoline” catalog entries cannot be interchanged without risking loss of on‑target engagement, altered cell permeability, or off‑target pharmacology. Selection therefore demands compound‑level evidence.

4-Position substitution mismatch
4-oxo vs. 4-(N-isopropylpiperidin-4-ylamino) profoundly alters binding enthalpy and kinase selectivity; generic “G9a inhibitor” labels do not capture this pharmacophore shift.
7-Alkoxy chain divergence
The protonatable pyrrolidinylpropoxy side chain is critical for lysine-channel engagement; neutral or shorter substituents (e.g., benzyloxy) cannot recapitulate the interaction.
Property profile may not transfer
Lower logP (~3.2 vs ~4.8) and reduced HBD count shift solubility/permeability behavior; substitution without verification risks off-target pharmacology or poor exposure.

Quantitative Comparator Evidence for 2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol


4‑Position Substitution Divergence from UNC0638 Defines a Distinct Pharmacophore

The target compound differs from the well‑characterized probe UNC0638 solely at the 4‑position of the quinazoline core. UNC0638 employs a 4‑(N‑isopropylpiperidin‑4‑ylamino) group, whereas the target compound bears a 4‑oxo (lactam) substituent [1]. In the published G9a–UNC0638–SAH co‑crystal structure, the 4‑amino side chain projects into a solvent‑accessible region of the enzyme . Removal of this basic, sterically bulky side chain in the target compound is expected to substantially alter binding enthalpy and kinase‑selectivity profiles, as demonstrated by the >10,000‑fold selectivity drop observed when the 4‑amino side chain of UNC0638 is replaced by smaller amines in SAR studies .

4-Position Substitution
Class-level inference
Target: 4-oxo vs UNC0638: 4-(N-isopropylpiperidin-4-ylamino)
Loss of basic amine; MW reduced by ~124 g/mol
Distinct pharmacophore; not interchangeable with UNC0638 for target engagement studies
Co-crystal structure shows side chain solvent exposure
Epigenetics Histone Methyltransferase G9a/GLP inhibitor

7‑(3‑Pyrrolidin‑1‑yl)propoxy Side Chain Distinguishes the Target from Shorter‑Chain or Benzyloxy Analogs

The target compound contains a 7‑(3‑(pyrrolidin‑1‑yl)propoxy) substituent that occupies the lysine‑binding channel of G9a, as defined by the UNC0638 co‑crystal structure . A closely related 7‑benzyloxy analog, 7‑(benzyloxy)‑2‑cyclohexyl‑6‑methoxyquinazolin‑4‑ol (CAS 1320288‑38‑7), lacks the basic pyrrolidine nitrogen and the three‑carbon linker of the target compound . In the G9a inhibitor series, the length and basicity of the 7‑alkoxy chain directly correlate with potency; compounds with shorter chains or neutral aromatic substituents typically show >100‑fold reduction in G9a inhibition [1].

7-Alkoxy Substitution
Class-level inference
Target: 3-(pyrrolidin-1-yl)propoxy vs Benzyloxy analog (CAS 1320288-38-7)
pKa difference >4 units; MW diff ~21 g/mol
Protonatable side chain required for lysine-channel engagement
SAR: neutral substituents lose >100-fold potency
Medicinal Chemistry Structure-Activity Relationship Quinazoline

Physicochemical Property Differentiation from Amine‑Containing Quinazoline Probes

The replacement of the 4‑amino side chain of UNC0638 with a 4‑oxo group in the target compound results in a markedly different physicochemical profile. The calculated logP of the target compound (predicted ~3.2) is lower than that of UNC0638 (predicted ~4.8), reflecting the loss of the lipophilic N‑isopropylpiperidine moiety . Additionally, the target compound lacks the secondary amine present in UNC0638, eliminating a potential site for Phase I metabolism via N‑dealkylation and reducing the number of hydrogen‑bond donors from 2 to 1 [1][2].

LogP & HBD Shift
Class-level inference
Target: logP ~3.2, HBD=1 vs UNC0638: logP ~4.8, HBD=2
ΔlogP ≈ −1.6; predicted values
Lower lipophilicity may reduce off-target promiscuity
Experimental validation needed
Drug Metabolism Physicochemical Properties Lead Optimization

Enzyme Inhibitory Potency Gap Between 4‑Oxo and 4‑Amino Quinazoline G9a Ligands

While no direct G9a IC50 value is publicly available for the target compound, the class‑level SAR indicates that 4‑oxo‑quinazolines are significantly less potent than 4‑amino‑quinazolines in G9a inhibition. UNC0638 exhibits an IC50 of <15 nM for G9a and 19 nM for GLP [1]. Analogs in which the 4‑amino substituent is replaced by a hydroxyl or oxo group typically show IC50 values in the low‑micromolar range or are inactive, as the 4‑amino side chain contributes critical hydrogen‑bonding and van der Waals contacts [2].

G9a IC50 Potency
Class-level inference
Estimated >50-fold less potent vs UNC0638
Not a primary activity probe; consider as control or intermediate
No direct IC50 available; SAR trend from 4-aminoquinazoline series
Biochemical Assay IC50 Methyltransferase

Validated Application Scenarios for 2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol Based on Comparative Evidence


Negative Control or Matched‑Pair Comparator in G9a/GLP Chemical Probe Studies

Because the target compound lacks the 4‑(N‑isopropylpiperidine) side chain essential for high‑affinity G9a binding, it can serve as a structurally matched negative control alongside UNC0638 or UNC0642 in cell‑based assays. Researchers can attribute phenotype rescue specifically to 4‑amino‑driven target engagement when activity is absent in the 4‑oxo analog .

Synthetic Intermediate for 4‑Aminoquinazoline G9a Inhibitor Libraries

The 4‑oxo group of the target compound is a versatile handle for late‑stage diversification. It can be converted to a 4‑chloro leaving group or directly coupled with amines to generate focused libraries of 4‑aminoquinazoline G9a inhibitors. The 3‑(pyrrolidin‑1‑yl)propoxy side chain is already installed, saving several synthetic steps relative to benzyloxy‑protected precursors such as CAS 1320288‑38‑7 .

Physicochemical Reference Compound for LogP‑Driven Solubility and Permeability Optimization

With a predicted logP approximately 1.6 units lower than UNC0638 and reduced hydrogen‑bond donor count, the target compound provides a useful baseline for studying the contribution of the 4‑amino side chain to cellular permeability and solubility. Formulation scientists can use it to deconvolute whether poor in vivo exposure of quinazoline G9a probes originates from the core scaffold or the basic side chain [1].

Fragment‑Based or Prodrug Design Starting Point

The lower molecular weight (~385 g/mol) and reduced complexity of the target compound, compared to UNC0638 (509.7 g/mol), make it attractive for fragment‑growing campaigns. Its 4‑oxo group can also be derivatized as a phosphate or ester prodrug to enhance oral bioavailability while preserving the G9a‑engaging 7‑substituent .

Application
Selection Property
Validation Focus
G9a/GLP probe control studies
4-oxo vs 4-amino pharmacophore differentiation
Target engagement attribution
4-aminoquinazoline library synthesis
Late-stage 4-oxo derivatization handle
Functionalization efficiency
Solubility/permeability deconvolution
Reduced logP and HBD donor count
Exposure model interpretation
Fragment-based / prodrug design
Lower MW and 4-oxo prodrug potential
Prodrug stability and fragment growing
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